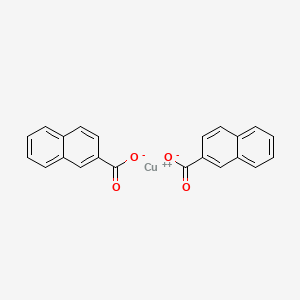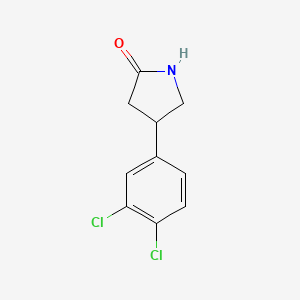
Copper(II) 2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) 2-naphthoate is a coordination compound where copper ions are coordinated with two 2-naphthoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(II) 2-naphthoate can be synthesized through the reaction of copper(II) acetate with 2-naphthoic acid in an appropriate solvent. The reaction typically involves dissolving copper(II) acetate in a solvent such as methanol or ethanol, followed by the addition of 2-naphthoic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) 2-naphthoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The 2-naphthoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be facilitated using solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions may result in new copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(II) 2-naphthoate has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in coupling reactions.
Materials Science: The compound’s unique structural properties make it useful in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Biological Applications: Copper complexes, including this compound, are studied for their potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which Copper(II) 2-naphthoate exerts its effects often involves the copper ion’s ability to participate in redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . Additionally, the compound can interact with various molecular targets, including enzymes and DNA, affecting cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Uniqueness
Copper(II) 2-naphthoate is unique due to its specific coordination with 2-naphthoate ligands, which imparts distinct structural and chemical properties. Compared to other copper(II) complexes, it offers unique advantages in catalysis and materials science applications due to its stability and reactivity .
Propiedades
Fórmula molecular |
C22H14CuO4 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
copper;naphthalene-2-carboxylate |
InChI |
InChI=1S/2C11H8O2.Cu/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |
Clave InChI |
OHGJVAFVIMGJTE-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
![METHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE](/img/structure/B8774231.png)









